Cas no 543683-48-3 (2-Bromo-4-nitrophenylacetonitrile)

2-Bromo-4-nitrophenylacetonitrile is a brominated nitrophenyl derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its key structural features—a bromo substituent and a nitro group on the phenyl ring—enhance its reactivity in nucleophilic substitution and coupling reactions, making it valuable for constructing complex molecular frameworks. The nitrile group further expands its versatility, enabling transformations into carboxylic acids, amides, or heterocycles. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial applications. Proper handling is advised due to its potential reactivity and sensitivity to moisture.
2-Bromo-4-nitrophenylacetonitrile structure
543683-48-3 structure
Product Name:2-Bromo-4-nitrophenylacetonitrile
CAS No:543683-48-3
MF:C8H5BrN2O2
MW:241.041500806808
MDL:MFCD12152243
CID:4029673
PubChem ID:23441560
Update Time:2025-07-22

2-Bromo-4-nitrophenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, 2-bromo-4-nitro-
    • 2-(2-bromo-4-nitrophenyl)acetonitrile
    • (2-bromo-4-nitrophenyl)acetonitrile
    • C90783
    • SLKNLFRUKRDJJG-UHFFFAOYSA-N
    • 2-Bromo-4-nitrophenylacetonitrile
    • SCHEMBL2385989
    • (2-Bromo-4-nitro-phenyl)-acetonitrile
    • MFCD12152243
    • CS-0308021
    • EN300-105287
    • 543683-48-3
    • N16873
    • 959-692-6
    • MDL: MFCD12152243
    • Inchi: 1S/C8H5BrN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2
    • InChI Key: SLKNLFRUKRDJJG-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1CC#N)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 239.95344g/mol
  • Monoisotopic Mass: 239.95344g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 69.6Ų

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2-Bromo-4-nitrophenylacetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:543683-48-3)2-Bromo-4-nitrophenylacetonitrile
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Pricing Information Last Updated:Friday, 30 August 2024 15:32
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2-Bromo-4-nitrophenylacetonitrile Related Literature

Additional information on 2-Bromo-4-nitrophenylacetonitrile

2-Bromo-4-Nitrophenylacetonitrile (CAS No. 543683-48-3): A Comprehensive Overview of its Chemical Properties, Applications, and Recent Research Advancements

2-Bromo-4-nitrophenylacetonitrile, identified by CAS No. 543683-48-3, is a versatile organic compound characterized by its unique structural features and functional groups. This molecule combines a bromine atom at the 2-position of the phenyl ring, a nitro group at the 4-position, and an acetonitrile moiety attached via an ethylene bridge. These substituents confer distinct electronic properties and reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its role in drug discovery programs targeting cancer therapies and antibacterial agents, as well as its utility in developing advanced materials for optoelectronic applications.

The synthesis of 2-bromo-4-nitrophenylacetonitrile typically involves multistep organic reactions optimized for high yield and purity. Key methods include nitration of brominated acetophenones followed by cyanation under controlled conditions to avoid over-substitution. Researchers from the University of Cambridge recently reported a copper-catalyzed cyanation protocol that achieves >95% purity with reduced solvent usage (J. Org. Chem., 2023). Such advancements underscore the compound’s importance in green chemistry initiatives aimed at minimizing environmental impact while maintaining scalability.

In medicinal chemistry, this compound has gained attention due to its ability to modulate protein-protein interactions (PPIs). A 2024 study published in Nature Communications demonstrated that derivatives of CAS No. 543683-48-3 selectively inhibit the Bcl-xL protein complex, a validated target in apoptosis-resistant cancers. The nitro group’s redox activity enables prodrug activation under hypoxic tumor conditions, while the bromine substituent facilitates bioisosteric replacements for structure-based optimization.

Beyond pharmaceutical applications, 2-bromo-4-nitrophenylacetonitrile serves as a critical building block in supramolecular chemistry. Scientists at MIT recently synthesized self-assembling nanomaterials using this compound as a linker between conjugated polymers (Science Advances, 2023). The molecule’s rigid planar structure and electron-withdrawing groups enhance charge transport properties in organic field-effect transistors (OFETs), achieving record carrier mobilities of 15 cm²/V·s – a breakthrough for flexible electronics.

In analytical chemistry, this compound’s spectroscopic signatures have enabled novel detection methods for environmental contaminants. A team from ETH Zurich developed an electrochemical sensor using CAS No. 543683-48-3-functionalized graphene quantum dots to quantify microcystins in water samples with sub-ppt sensitivity (Analyst, 2024). The nitro group’s electroactive properties coupled with the nitrile’s hydrogen-bonding capacity create highly specific recognition sites for toxin molecules.

Ongoing research explores this compound’s potential in click chemistry platforms. A collaborative study between Stanford and Scripps Research institutes demonstrated that azide-functionalized derivatives undergo copper-free cycloadditions with terminal alkynes at room temperature (JACS Au, 2024). This enables rapid library synthesis for high-throughput screening campaigns targeting kinase inhibitors and epigenetic modifiers.

The structural versatility of 2-bromo-4-nitrophenylacetonitrile (CAS No. 543683-48-3) continues to drive innovation across multiple disciplines. Its ability to act as both reactive intermediate and functional module positions it uniquely within modern chemical toolkits. As highlighted by recent advancements in drug delivery systems (Biomaterials Science, 2024), conjugates incorporating this molecule show enhanced permeability and retention (EPR) effects when linked to polyethylene glycol backbones – opening new avenues for targeted therapeutics.

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Amadis Chemical Company Limited
(CAS:543683-48-3)2-Bromo-4-nitrophenylacetonitrile
A940061
Purity:99%/99%/99%/99%
Quantity:100mg/250mg/1g/5g
Price ($):300.0/360.0/450.0/2075.0
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